BenchChemオンラインストアへようこそ!

3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one (CAS 1797844-83-7) is a synthetic small molecule (C₂₅H₃₁NO₄S, MW 441.59 g/mol) featuring a benzyloxyphenyl moiety linked via a propan-1-one spacer to a 3-cyclohexylsulfonyl-substituted azetidine ring. The compound belongs to the broader class of N-acyl azetidine sulfonamides — a scaffold investigated across multiple therapeutic programs, most notably for CCR2 antagonism and IDO/TDO inhibition.

Molecular Formula C25H31NO4S
Molecular Weight 441.59
CAS No. 1797844-83-7
Cat. No. B2743617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one
CAS1797844-83-7
Molecular FormulaC25H31NO4S
Molecular Weight441.59
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C25H31NO4S/c27-25(26-17-24(18-26)31(28,29)23-12-5-2-6-13-23)15-14-20-10-7-11-22(16-20)30-19-21-8-3-1-4-9-21/h1,3-4,7-11,16,23-24H,2,5-6,12-15,17-19H2
InChIKeyAXGKGFUJOGMBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline for CAS 1797844-83-7 – A Structurally Distinct Azetidinyl Propan-1-one


3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one (CAS 1797844-83-7) is a synthetic small molecule (C₂₅H₃₁NO₄S, MW 441.59 g/mol) featuring a benzyloxyphenyl moiety linked via a propan-1-one spacer to a 3-cyclohexylsulfonyl-substituted azetidine ring [1]. The compound belongs to the broader class of N-acyl azetidine sulfonamides — a scaffold investigated across multiple therapeutic programs, most notably for CCR2 antagonism and IDO/TDO inhibition [2]. Unlike its methylsulfonyl or phenylsulfonyl analogs, the cyclohexylsulfonyl substituent introduces distinct steric and lipophilic properties that can influence target-binding topology. However, at the time of this analysis, the compound does not appear in PubChem, ChEMBL, BindingDB, or any indexed peer-reviewed publication, meaning that all reported biological activity claims are attributable solely to vendor-compiled descriptions and lack independent experimental verification [3].

Why Structural Analogs Cannot Substitute for CAS 1797844-83-7 Without Quantitative Comparability Data


The cyclohexylsulfonyl-azetidine scaffold is not a simple bioisostere of its methylsulfonyl, phenylsulfonyl, or isobutylsulfonyl congeners. CCR2 antagonist patent literature demonstrates that divergent SARs exist for the sulfonyl substituent: the cyclohexyl group contributes distinct conformational constraints and CH–π interaction potential that are absent in smaller or aromatic sulfonyl variants, and these differences can produce order-of-magnitude shifts in potency and selectivity profiles (e.g., CCR2 vs. hERG) [1]. In the IDO/TDO inhibitor space, IOmet Pharma’s patent filings (e.g., US 11130738 B2) describe formula-based compound families wherein the linking group and terminal substituents critically determine dual vs. selective enzyme inhibition [2]. For procurement decisions, the absence of publicly available comparative IC₅₀, selectivity, or ADME data for CAS 1797844-83-7 means that structural similarity alone is insufficient to guarantee functional equivalence; verified in-house characterization is essential if this compound is required for a pre-defined assay system.

Quantitative Evidence Gap Analysis for CAS 1797844-83-7: What Can and Cannot Be Verified


Structural Differentiation: Cyclohexylsulfonyl vs. Comparators – Computed Physicochemical Profile

The cyclohexylsulfonyl group distinguishes CAS 1797844-83-7 from its closest listed analogs. Based on the InChI Key AXGKGFUJOGMBLP-UHFFFAOYSA-N (retrievable via CAS SciFinder) [1], the compound features an sp³-rich cyclohexyl ring absent in the methylsulfonyl analog (3-(3-(benzyloxy)phenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one) and the phenylsulfonyl analog (3-(3-(benzyloxy)phenyl)-1-(3-(phenylsulfonyl)azetidin-1-yl)propan-1-one). The cyclohexane ring contributes approximately 3 additional heavy atoms and an estimated +1.5 to +1.8 logP units compared to the methylsulfonyl variant, and reduced aromatic character vs. the phenylsulfonyl variant. These computed physicochemical differences are derived from SMILES-based calculations using standard cheminformatics tools and represent class-level inference rather than experimentally measured values for this specific lot [2]. No experimentally measured logP, solubility, or permeability data for this compound have been identified in any public database.

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

CCR2 Antagonist Scaffold Context: Why Sulfonyl Identity Matters Quantitatively

The cyclohexyl-azetidinyl chemotype is validated in the CCR2 antagonist patent literature (US 9062048 B2), where compounds bearing a cyclohexylsulfonyl-substituted azetidine core demonstrated nanomolar CCR2 binding affinity. In a related 4-azetidinyl-1-aryl-cyclohexane series, divergent SARs were observed between CCR2 potency and hERG channel inhibition [1]; the sulfonyl substituent was a key determinant of this selectivity window. For example, within the patent examples, specific cyclohexyl-containing analogs achieved CCR2 IC₅₀ values in the range of 10–100 nM with hERG IC₅₀ >30 µM, although the precise compound CAS 1797844-83-7 was not individually exemplified and no direct binding data are publicly available [2]. This evidence is provided as class-level inference: the specific structure of CAS 1797844-83-7 falls within the Markush claims of this patent family, suggesting it was conceived as part of a CCR2 antagonist program, but its individual pharmacological profile has not been disclosed.

CCR2 Antagonism Chemokine Receptor hERG Selectivity

IDO/TDO Dual Inhibition Claim – Critical Evidence Gap Notification

The compound has been described on vendor platforms as an indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) dual inhibitor, with unsubstantiated claims of IC₅₀ values and in vivo efficacy . However, a comprehensive search of BindingDB [1], ChEMBL, PubMed, and the IOmet Pharma patent portfolio (including US 11130738 B2) [2] found no record of CAS 1797844-83-7 or its InChI Key in any IDO or TDO biochemical or cellular assay. The IOmet patent (US 11130738 B2, assigned to Iomet Pharma Ltd.) describes formula-based TDO/IDO inhibitor compounds, but the exemplified structures do not include the benzyloxy-phenyl-propanone-azetidine scaffold of CAS 1797844-83-7. By comparison, established dual IDO/TDO inhibitors such as AT-0174 (IC₅₀: 0.17 µM IDO1, 0.25 µM TDO2) and IDO/TDO-IN-1 (IC₅₀: 9.7 nM IDO, 47 nM TDO) [3] have publicly disclosed, peer-reviewed potency data. No quantitative comparison between CAS 1797844-83-7 and any known IDO/TDO inhibitor exists in the public domain.

IDO1 TDO2 Tryptophan Metabolism Cancer Immunotherapy

Chemical Identity Verification: CAS RN and InChI Key Confirmation

The compound's CAS Registry Number 1797844-83-7 is assigned by the Chemical Abstracts Service (CAS), and the InChI Key AXGKGFUJOGMBLP-UHFFFAOYSA-N provides a unique structural fingerprint [1]. The SMILES notation C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 uniquely defines the atom connectivity. This level of structural definition permits unambiguous verification of chemical identity via NMR, LCMS, or HRMS upon receipt. In contrast to structurally similar compounds such as 3-(3-(benzyloxy)phenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one or 3-(2-bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one (CAS not individually verified), CAS 1797844-83-7 is distinguished by the combination of (i) a meta-benzyloxy substitution on the phenyl ring and (ii) an unsubstituted cyclohexylsulfonyl group. The exact mass (441.19738 Da, monoisotopic) provides a QC reference point for identity confirmation [2].

Analytical Chemistry Compound Identity Quality Control

Evidence-Limited Application Scenarios for CAS 1797844-83-7: When This Compound May Be Considered


Scaffold-Hopping and SAR Expansion for CCR2 or IDO/TDO Programs

Research groups actively pursuing cyclohexyl-azetidinyl chemotypes for CCR2 antagonism (as described in US 9062048 B2 [1]) or IDO/TDO dual inhibition may consider CAS 1797844-83-7 as a scaffold-diversification tool. Its meta-benzyloxy substitution pattern and propan-1-one linker represent structural variations not exemplified in the primary CCR2 patent literature, potentially enabling unexplored SAR vectors. However, users must plan for de novo pharmacological characterization, as no pre-existing potency data are available [2].

Negative Control or Inactive Analog Generation

Given the absence of verified biological activity data, CAS 1797844-83-7 could serve as a starting point for synthesizing a matched inactive control compound. By modifying the cyclohexylsulfonyl group (e.g., replacing with a less sterically demanding sulfonyl moiety) or altering the benzyloxy substitution pattern, researchers could generate closely related analogs for use as negative controls in target engagement assays, provided the parent compound is first confirmed to be active in-house [3].

Physicochemical Property Benchmarking in Azetidine Library Design

The compound's estimated cLogP (~4.2–4.8) and molecular weight (441.59 Da) place it in a lipophilic range typical of lead-like molecules targeting intracellular or CNS-excluded compartments. In library design contexts, it can serve as a benchmark for evaluating how cyclohexylsulfonyl substitution modulates physicochemical properties relative to smaller sulfonyl variants, though all comparisons must be based on computed rather than experimental values until measured data become available [4].

Quote Request

Request a Quote for 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.